6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C15H11N5OS and its molecular weight is 309.3 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(2-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is 309.06843116 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is part of a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various pharmacological effects supported by recent research findings.
Chemical Structure and Synthesis
The compound features a unique triazolo-thiadiazole framework which is known for its potential therapeutic applications. The synthesis typically involves the cyclization of appropriate precursors under specific conditions. For example, microwave-assisted synthesis has been employed to enhance yield and purity in the preparation of various derivatives of this class of compounds .
Biological Activity Overview
The biological activities associated with This compound include:
- Anticancer Activity : Research indicates that derivatives from the triazolo-thiadiazole family exhibit potent anticancer properties. A study highlighted that certain derivatives showed significant inhibition of c-Met kinase activity with IC50 values in the nanomolar range . This suggests potential for targeting specific cancer pathways.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various bacterial strains. The 1,2,4-thiadiazole ring is frequently associated with antimicrobial and antifungal activities .
- Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a candidate for anti-inflammatory therapies. In studies comparing its efficacy against standard drugs like aspirin, certain derivatives showed superior activity .
The mechanism by which This compound exerts its biological effects involves:
- Enzyme Inhibition : The compound likely interacts with specific enzymes (e.g., kinases) by binding to their active sites. This interaction can inhibit their activity and subsequently affect cellular signaling pathways crucial in cancer progression and inflammation .
- Receptor Modulation : Similar compounds have been shown to modulate receptor activity, influencing various physiological responses. This characteristic is vital for developing drugs targeting specific receptor-mediated pathways in diseases such as cancer and inflammation .
Research Findings and Case Studies
Recent studies have evaluated the biological activity of triazolo-thiadiazole derivatives extensively:
Properties
IUPAC Name |
6-(2-methoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS/c1-21-12-5-3-2-4-11(12)14-19-20-13(17-18-15(20)22-14)10-6-8-16-9-7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCQXNNOMKZFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.